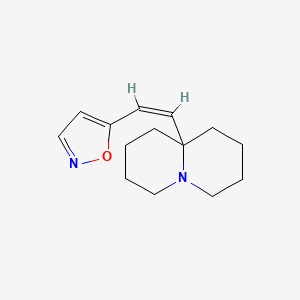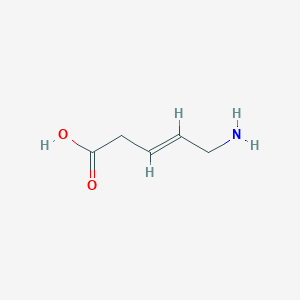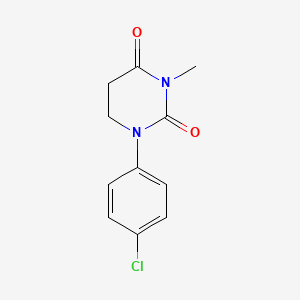![molecular formula C10H8N2O2 B15214795 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 90770-92-6](/img/structure/B15214795.png)
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride, palladium on carbon, sodium borohydride, lithium aluminum hydride, alkyl halides, sulfonyl chlorides, and benzoyl chloride. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of catalytic amounts of reagents.
Major Products
Major products formed from the reactions of this compound include various substituted pyrroles, pyrrole carboxylates, and pyrrole derivatives with enhanced biological activity .
科学的研究の応用
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a fused ring system and exhibit diverse biological activities.
Pyrrole carboxylic acids: These compounds share structural similarities and are used in similar applications, including drug development and material science.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
特性
CAS番号 |
90770-92-6 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
2-aminocyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)6-4-2-1-3-5-7(6)12-9/h1-5H,(H2,11,12)(H,13,14) |
InChIキー |
GBCOBUVQXBTMIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=NC(=C2C(=O)O)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


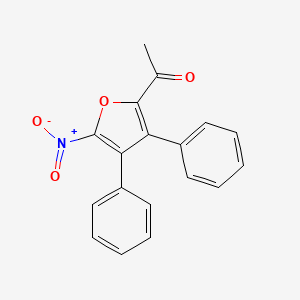
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
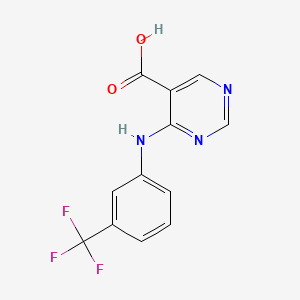
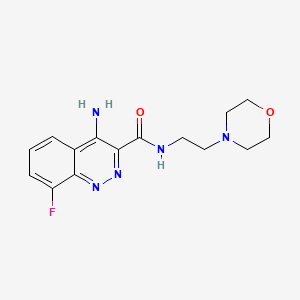
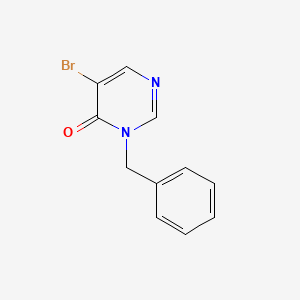
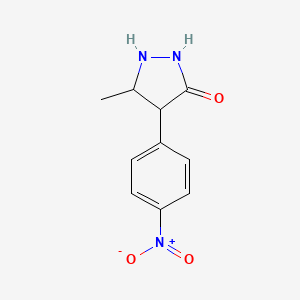
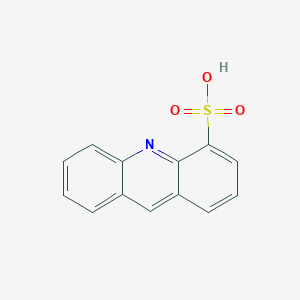
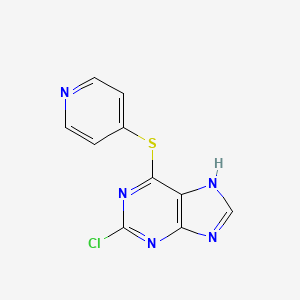
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
